![molecular formula C22H20O2 B1301974 (R)-(+)-Trityl glycidyl ether CAS No. 65291-30-7](/img/structure/B1301974.png)
(R)-(+)-Trityl glycidyl ether
Overview
Description
(R)-(+)-Trityl glycidyl ether is a chiral epoxide derivative that has been synthesized and studied for its potential applications in asymmetric synthesis and optical activity. The compound is related to (R)-glycidyl methyl ether (R-GME), which has been extensively analyzed for its conformational flexibility and chiroptical properties in various media .
Synthesis Analysis
The synthesis of trityl-glycidol, a precursor to this compound, involves the asymmetric epoxidation of allyl alcohol using diisopropyl tartrate and a titanium catalyst. This process yields either the (R)- or (S)-enantiomer of trityl-glycidol in a "one pot" synthesis with an overall yield of about 50%. The optical purity of the synthesized compound, as determined by NMR spectroscopy of a Mosher ester, was found to be greater than 98% enantiomeric excess (ee) .
Molecular Structure Analysis
The molecular structure of related compounds, such as (R)-glycidyl methyl ether, has been studied using density functional theory (DFT) and quantum-chemical analyses. These studies have identified multiple low-lying stable conformers that are interconverted by rotation about torsional coordinates. The conformational flexibility of these molecules is significant, as it affects their chiroptical properties and the ability to predict their behavior in different environments .
Chemical Reactions Analysis
The chemical reactivity of trityl-glycidol has been demonstrated through its nucleophilic opening with various agents. For instance, the reaction with dodecyl mercaptan yields optically active thioether derivatives, which can be further used to synthesize phospholipid analogs. Similarly, the opening of the epoxide with thiodecanoic acid or methyl xanthate leads to the formation of thioester and trithiocarbonate derivatives, respectively. These reactions are crucial for the synthesis of complex molecules like phosphatidylcholine analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-glycidyl methyl ether, a compound structurally similar to this compound, have been explored through experimental and theoretical methods. The studies have shown that the optical rotatory dispersion (ORD) profiles and specific rotation values are influenced by the microsolvation environment and the dynamic nature of the solvated chiroptical response. The inherent flexibility of the molecule leads to variations in the magnitude and sign of rotatory powers, which are sensitive to the configuration of surrounding solvent molecules .
Safety and Hazards
Mechanism of Action
Target of Action
®-(+)-Trityl glycidyl ether is primarily used as a synthetic precursor in the synthesis of glycerophospholipids . Glycerophospholipids are a class of phospholipids that play crucial roles in cell membrane structure and function .
Mode of Action
It’s known that it acts as a precursor in the synthesis of glycerophospholipids . This suggests that it may undergo chemical reactions to form part of the glycerophospholipid structure.
Biochemical Pathways
®-(+)-Trityl glycidyl ether is involved in the synthesis of glycerophospholipids . Glycerophospholipids are key components of cell membranes and play a role in signal transduction, cell recognition, and lipid transport . Therefore, the compound indirectly influences these biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has solubility in dmf (10 mg/ml) and dmso (1 mg/ml) .
Result of Action
As a synthetic precursor, ®-(+)-Trityl glycidyl ether contributes to the synthesis of glycerophospholipids . These molecules are integral components of cell membranes, influencing their fluidity, permeability, and function. Additionally, compounds synthesized from ®-(+)-Trityl glycidyl ether have shown antiviral and antimalarial activities .
Action Environment
It’s known that the compound is stable for at least 4 years when stored at -20°c .
properties
IUPAC Name |
(2R)-2-(trityloxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370312 | |
Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65291-30-7 | |
Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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